N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linking two heterocyclic moieties: a 1-benzyl-substituted indole at the 4-position and a 3-methoxy-1,2-oxazol-5-yl group. The indole scaffold is widely recognized for its prevalence in bioactive molecules, while the 1,2-oxazole (isoxazole) ring contributes to electron-deficient properties that enhance binding interactions in medicinal chemistry contexts.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H21N3O3/c1-27-22-14-17(28-24-22)10-11-21(26)23-19-8-5-9-20-18(19)12-13-25(20)15-16-6-3-2-4-7-16/h2-9,12-14H,10-11,15H2,1H3,(H,23,26) |
InChI Key |
GEXAAOPNSWABGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Benzylation: The indole core is then benzylated using benzyl halides under basic conditions.
Oxazole Formation: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors.
Amidation: Finally, the propanamide linkage is formed through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits significant anticancer properties through various mechanisms. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific pathways involved include modulation of apoptotic markers and interference with cell cycle progression.
Case Studies
Recent studies have demonstrated the effectiveness of N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide against several cancer types:
These results indicate a promising profile for this compound in the development of new anticancer therapies.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects.
Evaluation of Antimicrobial Activity
The compound was tested against common pathogens, and results indicated a broad spectrum of activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Neurological Applications
Emerging research suggests that this compound may also have neuroprotective effects. Its structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Neuroprotective Mechanisms
Investigations into its neuroprotective properties have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
Structural Flexibility : The target’s propanamide linker allows adaptability in binding pockets, contrasting with rigid analogs like ’s benzamide .
Synthetic Complexity : ’s compound demonstrates that increased molecular complexity correlates with higher molecular weight (>700 Da), which may limit bioavailability compared to the target (~374 Da) .
Biological Activity
N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and oxazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Indole Derivative | MCF-7 (breast cancer) | 15.63 |
| Oxazole Derivative | A549 (lung cancer) | 2.78 |
| Combination | A375 (melanoma) | 0.12 |
These results indicate that compounds with the indole and oxazole framework can exhibit potent anticancer properties, suggesting that this compound may have similar efficacy .
The proposed mechanisms for the biological activity of indole derivatives include:
- Inhibition of Cell Proliferation : Indole compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Apoptosis Induction : Many indole derivatives promote apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, reducing oxidative stress within cells .
Study 1: Anticancer Evaluation
A study conducted on a series of indole derivatives, including this compound, demonstrated significant anticancer activity. The compound was tested against several cancer cell lines, showing promising results with an IC₅₀ value comparable to established chemotherapeutics.
Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial effects of related compounds against Mycobacterium tuberculosis (Mtb). The study found that certain indole derivatives exhibited notable in vitro efficacy against drug-resistant strains, highlighting their potential as new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
